Ribavirine monophosphate

Vue d'ensemble

Description

Le monophosphate de ribavirine est un analogue de nucléoside synthétique dérivé de la ribavirine, un agent antiviral à large spectre. Le monophosphate de ribavirine est connu pour ses propriétés antivirales et est utilisé dans le traitement de diverses infections virales, notamment l'hépatite C et les fièvres hémorragiques virales. C'est un analogue de la guanosine qui interfère avec la synthèse de l'ARN viral, inhibant ainsi la réplication virale .

Applications De Recherche Scientifique

Ribavirin monophosphate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.

Biology: Ribavirin monophosphate is used to study viral replication mechanisms and the effects of antiviral agents on viral RNA synthesis.

Medicine: It is used in the treatment of hepatitis C and viral hemorrhagic fevers. .

Mécanisme D'action

Target of Action

Ribavirin monophosphate primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme plays a crucial role in the synthesis of guanosine monophosphate (GMP), a precursor to guanosine triphosphate (GTP), which is essential for RNA and DNA synthesis .

Mode of Action

Ribavirin monophosphate inhibits the activity of IMPDH, thereby depleting intracellular pools of GTP . This inhibition interferes with the synthesis of viral mRNA, blocking viral RNA synthesis and viral mRNA capping . It also affects the intracellular GTP concentration, which presumably inhibits viral RNA synthesis or DNA synthesis in proliferating lymphocytes .

Biochemical Pathways

The inhibition of IMPDH by ribavirin monophosphate leads to a decrease in the intracellular concentration of GTP . This decrease potentially diminishes viral protein synthesis and limits replication of viral genomes . Furthermore, ribavirin monophosphate exerts extensive perturbation of cellular and viral gene expression .

Pharmacokinetics

Upon cellular entry, ribavirin is activated by intracellular phosphorylation into mono-, di- and triphosphates . In vitro studies have shown that polyphosphorylation irreversibly entraps the ribavirin in the erythrocytes, resulting in intracellular levels in excess of 550 μM, as compared with plasma concentrations of 15 μM . Ribavirin shows rapid absorption and distribution phases and a long terminal clearance phase . The volume of distribution is high (several 1000 L) .

Result of Action

The inhibition of IMPDH and the subsequent depletion of GTP pools lead to a decrease in viral protein synthesis and limit the replication of viral genomes . This results in a broad-spectrum activity against several RNA and DNA viruses . Ribavirin monophosphate also exerts extensive perturbation of cellular and viral gene expression .

Action Environment

The impact of ribavirin monophosphate on divergent cellular and viral pathways may be concentration-dependent . Environmental factors such as the concentration of the drug in the body and the presence of other antiviral agents can influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Ribavirin monophosphate acts as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of guanine nucleotides. By mimicking inosine 5′-monophosphate, ribavirin monophosphate inhibits IMPDH, leading to a decrease in intracellular guanosine triphosphate (GTP) levels. This reduction in GTP pools limits viral protein synthesis and replication of viral genomes . Additionally, ribavirin monophosphate interacts with adenosine kinase, which phosphorylates ribavirin to its mono-, di-, and triphosphate forms .

Cellular Effects

Ribavirin monophosphate exerts extensive effects on various cell types and cellular processes. Upon cellular entry, it is phosphorylated to its active forms, which interfere with viral and cellular gene expression. Ribavirin monophosphate disrupts cell signaling pathways, including those involving inosine monophosphate dehydrogenase and guanosine triphosphate, leading to altered gene expression and cellular metabolism . It also induces mutagenesis in viral RNA, contributing to its antiviral efficacy .

Molecular Mechanism

The molecular mechanism of ribavirin monophosphate involves multiple pathways. It inhibits inosine monophosphate dehydrogenase, reducing guanosine triphosphate levels and limiting viral replication . Ribavirin monophosphate also interferes with viral RNA polymerases, leading to the incorporation of erroneous nucleotides into viral RNA, causing lethal mutagenesis . Additionally, it disrupts the capping of viral mRNA, further inhibiting viral protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ribavirin monophosphate change over time. It has been observed that ribavirin monophosphate is stable and maintains its antiviral activity for extended periods. Prolonged exposure can lead to the development of resistance in some viral strains . Long-term studies have shown that ribavirin monophosphate can cause persistent alterations in cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of ribavirin monophosphate vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication and reduces disease severity. At high doses, ribavirin monophosphate can cause toxic effects, including hemolytic anemia and teratogenicity . Threshold effects have been observed, where low doses are insufficient to achieve antiviral efficacy, while high doses increase the risk of adverse effects .

Metabolic Pathways

Ribavirin monophosphate is involved in several metabolic pathways. It undergoes phosphorylation by adenosine kinase to form ribavirin monophosphate, which is further phosphorylated to ribavirin diphosphate and ribavirin triphosphate . These phosphorylated forms inhibit inosine monophosphate dehydrogenase, reducing guanosine triphosphate levels and limiting viral replication . Ribavirin monophosphate can also be degraded via deribosylation and amide hydrolysis to yield triazole carboxylic acid .

Transport and Distribution

Ribavirin monophosphate is transported and distributed within cells and tissues through specific transporter proteins, including equilibrative nucleoside transporter 1 (ENT1), equilibrative nucleoside transporter 2 (ENT2), concentrative nucleoside transporter 2 (CNT2), multidrug resistance-associated protein 4 (MRP4), and multidrug resistance-associated protein 5 (MRP5) . These transporters facilitate the uptake and accumulation of ribavirin monophosphate in erythrocytes and other cells, where it exerts its antiviral effects .

Subcellular Localization

Upon cellular entry, ribavirin monophosphate is phosphorylated and accumulates in various subcellular compartments. It is primarily localized in the cytoplasm, where it interacts with inosine monophosphate dehydrogenase and other enzymes involved in nucleotide metabolism . Ribavirin monophosphate can also disrupt the localization and function of eukaryotic translation initiation factor 4E (eIF4E), affecting mRNA translation and nucleocytoplasmic transport .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le monophosphate de ribavirine est synthétisé par phosphorylation de la ribavirine. Le processus implique l'utilisation de l'adénosine kinase, qui phosphoryle la ribavirine en sa forme monophosphate. Cette réaction se produit généralement à l'intérieur des cellules . Une autre méthode implique l'utilisation de l'uridine-cytidine kinase-1 humaine (UCK-1) pour la phosphorylation de la ribavirine .

Méthodes de production industrielle

Dans les milieux industriels, le monophosphate de ribavirine est produit par une série de réactions chimiques qui garantissent un rendement élevé et une pureté élevée. Le processus implique l'utilisation d'enzymes et de réactifs spécifiques pour faciliter la phosphorylation de la ribavirine. Les méthodes de production industrielle sont conçues pour être efficaces et rentables, garantissant que le composé est disponible pour un usage médical .

Analyse Des Réactions Chimiques

Types de réactions

Le monophosphate de ribavirine subit diverses réactions chimiques, notamment :

Oxydation : Le monophosphate de ribavirine peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier la structure du monophosphate de ribavirine, affectant ses propriétés antivirales.

Substitution : Les réactions de substitution peuvent modifier la partie ribose ou le cycle triazole, conduisant à la formation de différents analogues.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium sont utilisés dans les réactions de réduction.

Réactifs de substitution : Divers nucléophiles et électrophiles sont utilisés dans les réactions de substitution pour modifier la structure du monophosphate de ribavirine.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent différentes formes phosphorylées de ribavirine, telles que le diphosphate de ribavirine et le triphosphate de ribavirine. Ces produits présentent des degrés d'activité antivirale variables et sont étudiés pour leurs applications thérapeutiques potentielles .

Applications de recherche scientifique

Le monophosphate de ribavirine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les analogues de nucléosides et leurs propriétés chimiques.

Biologie : Le monophosphate de ribavirine est utilisé pour étudier les mécanismes de réplication virale et les effets des agents antiviraux sur la synthèse de l'ARN viral.

Médecine : Il est utilisé dans le traitement de l'hépatite C et des fièvres hémorragiques virales. .

Mécanisme d'action

Le monophosphate de ribavirine exerce ses effets antiviraux par plusieurs mécanismes :

Inhibition de l'inosine monophosphate déshydrogénase (IMPDH) : Le monophosphate de ribavirine inhibe l'IMPDH, une enzyme impliquée dans la synthèse des nucléotides guanine. .

Incorporation dans l'ARN viral : Le monophosphate de ribavirine peut être incorporé dans l'ARN viral, provoquant des mutations qui altèrent la réplication virale.

Inhibition de la polymérase virale : Le monophosphate de ribavirine inhibe la polymérase de l'ARN viral, empêchant la synthèse de l'ARN viral.

Comparaison Avec Des Composés Similaires

Le monophosphate de ribavirine est unique parmi les analogues de nucléosides en raison de son activité antivirale à large spectre. Des composés similaires incluent :

Tiazofurine : Un analogue de la ribavirine qui est inactif contre les virus mais qui a de puissantes propriétés anticancéreuses.

Acide mycophénolique : Un composé qui inhibe l'IMPDH et possède des propriétés immunosuppressives.

Acyclovir : Un analogue de nucléoside utilisé pour traiter les infections à herpèsvirus.

Le monophosphate de ribavirine se distingue par sa capacité à inhiber un large éventail de virus à ARN et à ADN, ce qui en fait un outil précieux en thérapie antivirale .

Propriétés

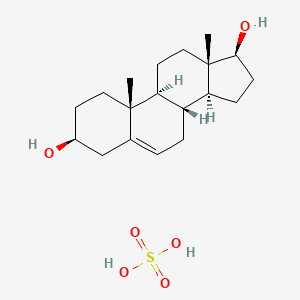

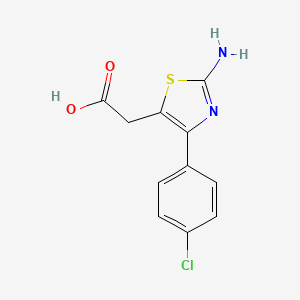

IUPAC Name |

[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWIOXKHTFOULX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N4O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866026 | |

| Record name | 1-(5-O-Phosphonopentofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-28-8 | |

| Record name | ICN 3847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

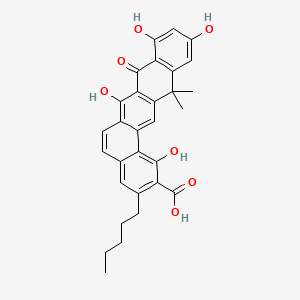

![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)